2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
Overview
Description
Mechanism of Action
Mode of Action
Ticagrelor is a P2Y12 receptor antagonist . It inhibits the receptor’s activity, thereby preventing platelet aggregation .
Biochemical Pathways
Ticagrelor, the parent compound, inhibits theNLRP3 inflammasome . This inhibition occurs independently of its classic inhibitory effect on the P2Y12 signaling pathway . Ticagrelor attenuates the oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC) by blocking chloride efflux .
Pharmacokinetics
Ticagrelor exhibits predictable linear pharmacokinetics in healthy volunteers and patients with atherosclerosis, stable coronary artery disease (cad), and acs . Food status and body weight significantly influence clearance .
Result of Action
The parent compound ticagrelor inhibits platelet aggregation, suppresses inflammation, reinforces adenosine function, and enhances cardiovascular protection .
Action Environment
Ticagrelor is water-soluble and hydrolytically stable . In the natural environment, Ticagrelor is expected to partition into aquatic sediments and undergo significant degradation .
Biochemical Analysis
Biochemical Properties
It is known that Ticagrelor, the parent compound, selectively binds to the P2Y12 receptor, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . It’s plausible that Ticagrelor Impurity 63 may interact with similar enzymes, proteins, and biomolecules, but this needs to be confirmed through rigorous biochemical studies.
Cellular Effects
Ticagrelor, the parent compound, has been shown to inhibit platelet aggregation, inhibit inflammatory response, enhance adenosine function, and have cardioprotective effects . Whether Ticagrelor Impurity 63 has similar effects on cells and cellular processes is yet to be determined.
Molecular Mechanism
Ticagrelor, the parent compound, is known to bind reversibly to the P2Y12 receptor . This binding inhibits ADP-mediated platelet aggregation, which is a key step in the formation of blood clots
Dosage Effects in Animal Models
The effects of different dosages of Ticagrelor Impurity 63 in animal models have not been reported. Studies on Ticagrelor, the parent compound, have shown that it has significant antiplatelet effects . The dosage effects of Ticagrelor Impurity 63 need to be investigated in future studies.
Metabolic Pathways
Ticagrelor, the parent compound, is known to be rapidly absorbed by the body after oral administration . Future studies should aim to elucidate the metabolic pathways of Ticagrelor Impurity 63, including any enzymes or cofactors it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine: Similar in structure but with different positional isomers.
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine: Another cyclopropane derivative with different substituents
Uniqueness
2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRBLOZQQJVBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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